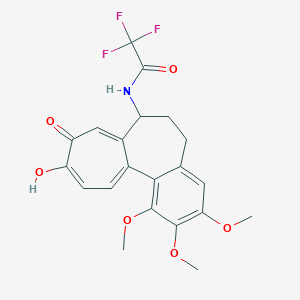

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate

Vue d'ensemble

Description

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a chemical compound derived from colchicine, a well-known alkaloid. Colchicine is primarily extracted from plants like Colchicum autumnale and has been used in medicine for its anti-inflammatory properties. The modification to this compound involves the removal of an acetyl group and the addition of a trifluoroacetate group, which may alter its chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate typically involves several steps:

Deacetylation: Removal of the acetyl group from colchicine to obtain N-Deacetyl Colchiceine.

Trifluoroacetylation: Introduction of the trifluoroacetate group to the deacetylated compound.

The reaction conditions for these steps may include the use of specific catalysts, solvents, and temperature control to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may change its chemical properties.

Substitution: Replacement of functional groups, which can modify its reactivity and interactions with other molecules.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is characterized by the chemical formula . The trifluoroacetate modification enhances its binding affinity to tubulin, a critical protein in cellular processes, particularly in mitosis. This compound binds specifically to the colchicine site on tubulin, leading to alterations in microtubule dynamics, which are essential for cell division and proliferation.

Cancer Treatment

The primary application of this compound lies in oncology. Research indicates that it exhibits antitumor activity comparable to colchicine but with potentially reduced toxicity due to the removal of the N-acetyl group.

- In Vitro Studies : Various studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including:

- Breast Cancer

- Colon Cancer

- Lung Cancer

These studies suggest that this compound may effectively target rapidly dividing cells while minimizing adverse effects associated with traditional chemotherapy agents.

Microtubule Dynamics Research

The compound's ability to disrupt microtubule dynamics makes it a valuable tool for studying cell division and microtubule behavior in various biological contexts. Advanced techniques such as X-ray crystallography and molecular docking simulations have been utilized to elucidate its binding interactions at an atomic level, providing insights into structure-activity relationships crucial for drug development.

Case Study 1: Antitumor Activity

In a study focusing on various cancer cell lines, this compound was shown to induce apoptosis and inhibit proliferation effectively. The results indicated a significant reduction in cell viability across multiple cancer types, suggesting its potential as a novel anticancer agent.

Case Study 2: Microtubule Interaction

A detailed investigation into the interaction between this compound and tubulin revealed that it alters microtubule assembly dynamics significantly. This research utilized advanced imaging techniques to visualize microtubule changes, providing critical insights into how this compound could be used therapeutically in conditions characterized by abnormal cell division.

Mécanisme D'action

The mechanism of action of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate would likely involve interactions with specific molecular targets, such as tubulin, similar to colchicine. It may disrupt microtubule formation, leading to effects on cell division and inflammation pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.

N-Deacetyl Colchiceine: A deacetylated derivative with potentially different biological activity.

Trifluoroacetylated Compounds: Other compounds with trifluoroacetate groups, which may have unique chemical and biological properties.

Uniqueness

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is unique due to the combination of deacetylation and trifluoroacetylation, which may confer distinct chemical reactivity and biological effects compared to its parent compound and other derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Activité Biologique

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a derivative of colchicine, a well-known alkaloid that has been extensively studied for its biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This compound's biological activity is largely attributed to its ability to disrupt microtubule dynamics, which plays a crucial role in cell division and various cellular processes.

Colchicine and its derivatives, including this compound, exert their effects primarily through binding to tubulin, the building block of microtubules. This binding inhibits microtubule polymerization, leading to cell cycle arrest, particularly at the G2/M phase. The disruption of microtubule dynamics can trigger apoptosis in cancer cells and modulate inflammatory responses.

Key Mechanisms:

- Microtubule Disruption : Inhibits polymerization of tubulin, causing cell cycle arrest.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells.

- Anti-inflammatory Effects : Reduces neutrophil migration and activity, impacting inflammatory diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to colchicine:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 (colorectal adenocarcinoma) | 0.132 - 0.684 |

| Colchicine | HT-29 | ~0.01 |

These results indicate that while this compound shows significant cytotoxicity, it is less potent than colchicine itself .

Anti-inflammatory Studies

Colchicine has been shown to be effective in treating inflammatory conditions such as familial Mediterranean fever and gout. The biological activity of this compound suggests potential similar applications. A study indicated that colchicine reduces levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are critical in managing inflammatory responses .

Case Studies

- Colchicine in Cardiovascular Disease : A clinical study highlighted the role of colchicine in reducing cardiovascular events in patients with coronary artery disease. The anti-inflammatory properties of colchicine were linked to improved outcomes, suggesting that this compound may exhibit similar benefits due to its structural similarities .

- Neuroinflammation Model : In an experimental model assessing neuroinflammation, colchicine administration resulted in significant alterations in pro-inflammatory cytokines and oxidative stress markers in brain tissues. This suggests a potential therapeutic application for this compound in neurodegenerative diseases .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXFPMJSKAABTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348314 | |

| Record name | AC1LCPP0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102491-70-3 | |

| Record name | AC1LCPP0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.